(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H24N4OS and its molecular weight is 392.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Novel derivatives containing pyrazoline and pyridine analogues, similar in structure to the chemical of interest, have been synthesized and shown to possess significant antibacterial and antifungal activity. These compounds, including ones with quinoline moieties, were effective against various bacterial and fungal strains, with some demonstrating low cytotoxicity in preliminary studies (Desai et al., 2016).
Enzyme Inhibition and Binding Studies
Studies involving similar structures have been conducted to understand enzyme interactions. For instance, specific compounds have been identified as inverse agonists at human cannabinoid CB1 receptors, providing insights into receptor binding and inhibition (Landsman et al., 1997).
Synthesis and Optimization of Heterocyclic Compounds
Research into structurally similar compounds has led to the development of potent and selective inhibitors for certain enzymes, such as aldosterone synthase. These inhibitors are of interest for treating conditions like hyperaldosteronism and myocardial fibrosis. The fine-tuning of selectivity and potency of these inhibitors is a key area of study (Lucas et al., 2011).
Exploration of Novel Synthetic Pathways
Efforts in the synthesis of complex heterocyclic compounds have led to the development of new synthetic methods and intermediates. For example, improvements in the synthesis of pyrrolidinylmethyl-tetrahydroisoquinoline, a related compound, have been reported, highlighting advancements in organic synthesis techniques (Ta, 2013).
Therapeutic Potential and Molecular Interactions
Similar compounds have been explored for their potential therapeutic applications. For instance, certain derivatives have been studied as selective butyrylcholinesterase inhibitors with anti-amyloid beta aggregation activity, which could be relevant for Alzheimer's disease treatment (Jiang et al., 2019).
Synthesis of Novel Heterocycles
The synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c]isoquinoline, a compound structurally related to the query chemical, have been studied, showcasing the generation of novel heterocyclic systems (Zaki et al., 2014).
Mechanism of Action
Mode of action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction. If the target is a receptor, the compound might act as an agonist or antagonist, modulating the receptor’s activity .
Biochemical pathways
Again, the specific pathways affected by this compound would depend on its targets. Given the structural motifs in the compound, it could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine and 1,3-thiazole rings could potentially influence these properties .
Result of action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-16-20(28-22(23-16)24-10-4-5-11-24)21(27)26-13-9-19(15-26)25-12-8-17-6-2-3-7-18(17)14-25/h2-7,10-11,19H,8-9,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUYKKFFTCXKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.